(4-(Ethylthio)furan-2-yl)(phenyl)methanol
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Overview
Description
(4-(Ethylthio)furan-2-yl)(phenyl)methanol: is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of a furan ring substituted with an ethylthio group and a phenylmethanol group. This compound has a molecular formula of C13H14O2S and a molecular weight of 234.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)furan-2-yl)(phenyl)methanol typically involves the reaction of furan derivatives with ethylthiol and phenylmethanol under controlled conditions. One common method involves the use of a silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
(4-(Ethylthio)furan-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like Dess-Martin periodinane or Jones reagent.
Reduction: Reduction reactions can be carried out using hydride reagents.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfur atom.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans.
Scientific Research Applications
Chemistry
In chemistry, (4-(Ethylthio)furan-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. It is utilized in various organic synthesis reactions, including the preparation of heterocyclic compounds .
Biology
It can be used in the study of enzyme interactions and as a probe for biological assays .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-(Ethylthio)furan-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The furan ring and ethylthio group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Furan-2-yl)phenyl)methanol: Similar structure but lacks the ethylthio group.
(4-ethoxynaphthalen-1-yl)(furan-2-yl)methanone: Contains a naphthalene ring instead of a phenyl ring.
Uniqueness
(4-(Ethylthio)furan-2-yl)(phenyl)methanol is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14O2S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
(4-ethylsulfanylfuran-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-2-16-11-8-12(15-9-11)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
InChI Key |
IFLUTJMJNSEXNE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=COC(=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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